8-{[benzyl(ethyl)amino]methyl}-7-hydroxy-3-(4-methoxyphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one
Description
8-{[benzyl(ethyl)amino]methyl}-7-hydroxy-3-(4-methoxyphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one is a synthetic chromen-4-one derivative characterized by a trifluoromethyl group at position 2, a 4-methoxyphenoxy substituent at position 3, a hydroxy group at position 7, and a benzyl(ethyl)amino-methyl moiety at position 6. Chromen-4-one derivatives are often explored for antimicrobial, anti-inflammatory, and enzyme-inhibitory activities, with substituent variations critically influencing their bioactivity .
Properties
IUPAC Name |
8-[[benzyl(ethyl)amino]methyl]-7-hydroxy-3-(4-methoxyphenoxy)-2-(trifluoromethyl)chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24F3NO5/c1-3-31(15-17-7-5-4-6-8-17)16-21-22(32)14-13-20-23(33)25(26(27(28,29)30)36-24(20)21)35-19-11-9-18(34-2)10-12-19/h4-14,32H,3,15-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBFIBEGIQJUBEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)CC2=C(C=CC3=C2OC(=C(C3=O)OC4=CC=C(C=C4)OC)C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24F3NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-{[benzyl(ethyl)amino]methyl}-7-hydroxy-3-(4-methoxyphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one can be achieved through a multi-step process involving several key reactions:
Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized via the condensation of appropriate phenolic compounds with β-ketoesters under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a base.
Substitution Reactions: The benzyl(ethyl)amino group can be introduced through nucleophilic substitution reactions using benzyl chloride and ethylamine.
Hydroxylation and Methoxylation: The hydroxy and methoxy groups can be introduced through selective hydroxylation and methoxylation reactions using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
8-{[benzyl(ethyl)amino]methyl}-7-hydroxy-3-(4-methoxyphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one: undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the chromen-4-one core can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy and phenoxy groups can undergo nucleophilic substitution reactions with various nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Amines, thiols, halides
Major Products Formed
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of alcohols
Substitution: Formation of substituted derivatives with various functional groups
Scientific Research Applications
8-{[benzyl(ethyl)amino]methyl}-7-hydroxy-3-(4-methoxyphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one: has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications, such as anticancer, antiviral, and neuroprotective effects.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 8-{[benzyl(ethyl)amino]methyl}-7-hydroxy-3-(4-methoxyphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: It may influence signaling pathways related to inflammation, oxidative stress, and cell proliferation, contributing to its therapeutic potential.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Chromen-4-one Derivatives
Key Observations:
Position 8 Substituents: The benzyl(ethyl)amino group in the target compound introduces steric bulk and lipophilicity compared to dimethylamino () or pyrrolidinyl () groups. This may influence membrane permeability and receptor interactions. Pyrrolidinylmethyl () and piperazine derivatives () often exhibit improved solubility and binding specificity due to their cyclic amine structures.
Position 3 Substituents: The 4-methoxyphenoxy group (target compound) enhances π-π stacking interactions compared to phenyl () or naphthyloxy () groups. Methoxy groups are known to improve solubility and metabolic stability .
Trifluoromethyl at Position 2 :
- Present in the target compound and analogues (Evidences 4, 8, 9), this group increases electronegativity and resistance to oxidative metabolism, contributing to prolonged half-life in biological systems .
Position 7 Hydroxy Group :
- The hydroxy group (target compound, Evidences 4, 8) is critical for hydrogen bonding with target proteins, whereas methoxy substituents () reduce polarity but may enhance passive diffusion .
Hypothesized Bioactivity
While direct pharmacological data for the target compound is unavailable, structural analogues suggest:
- Antimicrobial Potential: Chromen-4-ones with hydroxy and trifluoromethyl groups (e.g., ) show activity against Gram-positive bacteria .
- Enzyme Inhibition : The pyrrolidinylmethyl analogue () demonstrated inhibitory effects on kinases, likely due to amine-mediated interactions .
Biological Activity
8-{[benzyl(ethyl)amino]methyl}-7-hydroxy-3-(4-methoxyphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one is a synthetic organic compound belonging to the class of chromen-4-one derivatives. This compound is notable for its complex structure, which includes various functional groups that contribute to its diverse biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Weight | 469.48 g/mol |
| IUPAC Name | This compound |
| Solubility | Soluble in DMSO and ethanol |
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, which contributes to its anti-inflammatory properties.
- Receptor Modulation : It can bind to specific receptors, modulating their activity and influencing various signaling pathways.
- Antioxidant Activity : The compound exhibits antioxidant properties by scavenging free radicals, thereby protecting cells from oxidative stress.
Antimicrobial Activity
Research indicates that chromen-4-one derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, showing promising results in inhibiting growth.
| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| E. coli | 15 | 50 |
| S. aureus | 18 | 50 |
| P. aeruginosa | 12 | 50 |
Anticancer Potential
Studies have demonstrated the potential anticancer effects of this compound. It has shown cytotoxicity against several cancer cell lines, including breast and colon cancer cells.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 25 |
| HT-29 (Colon Cancer) | 30 |
Case Studies
- Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various chromen-4-one derivatives, including our compound. Results indicated that it effectively inhibited E. coli and S. aureus, suggesting its potential use in treating infections caused by these pathogens .
- Anticancer Activity Assessment : A research article in Cancer Letters reported on the anticancer activity of chromen-4-one derivatives. The study found that the compound induced apoptosis in MCF-7 cells through the activation of caspase pathways, highlighting its potential as a therapeutic agent for breast cancer .
- Anti-inflammatory Mechanisms : Research published in Phytotherapy Research explored the anti-inflammatory mechanisms of similar compounds. The findings suggested that these compounds could inhibit pro-inflammatory cytokines, providing insights into their therapeutic applications for inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
